molecular formula C15H18N2O2S B5803884 ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B5803884
M. Wt: 290.4 g/mol
InChI Key: UIJBPHBSWILSKH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound designed for research and development applications, featuring a 1,3-thiazole core—a scaffold recognized as a privileged structure in medicinal chemistry. The thiazole ring is a common feature in more than 18 FDA-approved drugs and numerous experimental compounds, underpinning its significant versatility and biological relevance . This particular derivative is functionalized with a 4-ethylphenylamino substituent at the 2-position and a methyl ester at the 4-position, structural motifs that are frequently explored to modulate the compound's electronic properties, lipophilicity, and potential for biomolecular interactions. Researchers investigate such thiazole derivatives across a wide spectrum of biological and pharmacological studies. The core thiazole structure is associated with a diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, making it a valuable template for developing new therapeutic agents . The specific substitution pattern on this compound suggests potential for application in drug discovery programs, particularly in the synthesis of novel small-molecule libraries for high-throughput screening or as a key intermediate in the development of more complex bioactive molecules. Its structure is of interest for probing structure-activity relationships (SAR) and optimizing interactions with various biological targets. This product is intended for use in chemical and pharmaceutical research laboratories only.

Properties

IUPAC Name

ethyl 2-(4-ethylanilino)-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-11-6-8-12(9-7-11)16-15-17-13(10(3)20-15)14(18)19-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJBPHBSWILSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=C(S2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.

    Substitution Reaction: The amino group is introduced by reacting the thiazole derivative with 4-ethylphenylamine under appropriate conditions, such as heating in a suitable solvent like ethanol.

    Esterification: The carboxylate ester group is introduced by reacting the thiazole derivative with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be

Biological Activity

Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities including anticancer, anticonvulsant, and antimicrobial properties. This article synthesizes available research findings on this compound, highlighting its biological activity through various studies and data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 264.35 g/mol

This thiazole derivative features a carboxylate group and an ethyl substituent on the phenyl ring, which are crucial for its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives possess significant anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • A study demonstrated that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa and MCF-7. The presence of the thiazole moiety was essential for this activity, as indicated by structure-activity relationship (SAR) analyses .
  • Mechanism of Action :
    • Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cell proliferation and apoptosis, such as Bcl-2, leading to increased apoptosis in cancer cells .
  • Comparative Studies :
    • When compared to standard chemotherapeutic agents like doxorubicin, this compound showed comparable efficacy but with reduced side effects, suggesting a favorable therapeutic index .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. This compound demonstrated significant anticonvulsant activity in animal models.

Research Findings

  • Animal Studies :
    • In a study involving pentylenetetrazol (PTZ)-induced seizures in mice, the compound provided substantial protection against seizures, with an effective dose (ED50) significantly lower than that of traditional anticonvulsants like sodium valproate .
  • Mechanistic Insights :
    • The anticonvulsant effect is attributed to modulation of GABAergic transmission and inhibition of excitatory neurotransmitter release, which were confirmed through electrophysiological studies .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Efficacy Against Pathogens

  • In Vitro Studies :
    • The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Synergistic Effects :
    • Combination studies with conventional antibiotics showed enhanced efficacy against resistant strains of bacteria, indicating potential for use in combination therapies .

Summary Table of Biological Activities

Activity TypeIC50/ED50 ValuesKey Findings
Anticancer IC50: 10–20 µMEffective against HeLa and MCF-7 cell lines
Anticonvulsant ED50: Lower than sodium valproateSignificant seizure protection in animal models
Antimicrobial MIC: 8–32 µg/mLBroad-spectrum activity against various pathogens

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Molecular Weight Key Properties/Activities Reference
Ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate 4-Ethylphenylamino 304.37 g/mol Enhanced lipophilicity; potential kinase inhibition
Ethyl 2-(((4-chlorophenoxy)acetyl)amino)-5-methyl-1,3-thiazole-4-carboxylate 4-Chlorophenoxy acetyl amino 369.83 g/mol Increased polarity; possible anti-inflammatory activity
Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrobromide 2-Aminoethyl 381.12 g/mol Improved water solubility; ionizable amine for salt formation
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenylamino + trifluoromethyl 358.33 g/mol High metabolic stability due to CF₃ group; potential antiviral activity

Key Observations :

  • The 4-ethylphenylamino group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Halogenated substituents (e.g., 4-chlorophenoxy in ) increase polarity and may enhance binding to polar targets.

Variations at Position 4 and 5

Compound Name Substituent at Position 4 Substituent at Position 5 Molecular Weight Key Properties/Activities Reference
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino Methyl 375.36 g/mol Electron-withdrawing nitro group; potential nitroreductase substrate
Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate 4-Methoxybenzoylamino + sulfanylidene Methyl 394.45 g/mol Hydrogen-bonding capacity via methoxy group; possible antioxidant activity
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Methyl ester Phenyl 248.29 g/mol Steric bulk from phenyl group; potential kinase inhibition

Key Observations :

  • Methoxy groups () enhance hydrogen bonding, improving interactions with hydrophilic targets.
  • A phenyl group at position 5 () increases steric hindrance, which may reduce off-target binding but limit solubility.

Functional Group Modifications: Ester vs. Amide

Compound Class Example Compound Key Difference Biological Impact Reference
Carboxylate Esters This compound Ethyl ester at position 4 Higher lipophilicity; suitable for oral administration
Carboxamides 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Amide at position 4 Improved hydrolytic stability; enhanced target affinity

Key Observations :

  • Carboxylate esters (e.g., target compound) are more lipophilic but prone to hydrolysis.
  • Carboxamides () exhibit greater stability and stronger hydrogen-bonding interactions, often leading to higher potency.

Research Findings and Pharmacological Implications

  • Wnt/β-catenin Pathway Inhibition: Thiazole derivatives like iCRT3 () inhibit β-catenin-TCF interactions, suggesting structural analogs with similar substituents (e.g., aryl amino groups) may share this activity .
  • Antimicrobial Activity : Thiazoles with electron-withdrawing groups (e.g., nitro in ) show enhanced activity against bacterial enzymes like nitroreductases.
  • Synthetic Accessibility : The target compound’s ethyl ester can be hydrolyzed to a carboxylic acid for further derivatization, a strategy employed in for amide synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl intermediates. Key steps include:

  • Reagent Selection : Use ethyl 2-bromoacetate or chloroacetyl derivatives to form the thiazole core .
  • Temperature Control : Maintain temperatures between 60–80°C to favor cyclization while minimizing side reactions .
  • Catalysts : Employ triethylamine or DBU (1,8-diazabicycloundec-7-ene) to deprotonate intermediates and accelerate ring closure .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization in ethanol/water mixtures .

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., ethylphenylamino group at C2 and methyl at C5) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 347.12) .

Q. What in vitro assays are suitable for initial evaluation of its bioactivity?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
  • Cytotoxicity Screening : Employ MTT or resazurin assays in HepG2 or HEK293 cells, with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR or COX-2 active sites) .
  • QSAR Modeling : Train models on datasets of thiazole derivatives to predict bioactivity based on substituent electronic parameters (e.g., Hammett σ values) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residue interactions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical weighting to account for assay variability (e.g., cell type, concentration ranges) .
  • Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway enrichment .
  • Structural Tweaking : Modify the ethylphenylamino group to a fluorophenyl or chlorophenyl moiety and compare activity trends .

Q. How can reaction scalability be achieved without compromising yield or purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Pd/C packed beds) to enhance reproducibility .
  • DoE (Design of Experiments) : Use Minitab or JMP to optimize variables (temperature, solvent ratio, catalyst loading) via response surface methodology .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar thiazole derivatives in SAR studies?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with variations at C2 (e.g., 4-chlorophenylamino) and C5 (e.g., trifluoromethyl) .
  • Bioactivity Profiling : Test analogs against a panel of 10+ cancer cell lines to identify substituent-dependent trends (e.g., fluorine enhances permeability) .
  • Data Correlation : Plot logP values against IC50_{50} to assess hydrophobicity-activity relationships .

Q. What mechanistic insights explain its potential off-target effects?

  • Methodological Answer :

  • Proteomics : Perform SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein interactions .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to detect secondary binding pockets .
  • Knockout Models : Use CRISPR-Cas9 to silence candidate off-target genes (e.g., CYP3A4) and assess toxicity reduction .

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